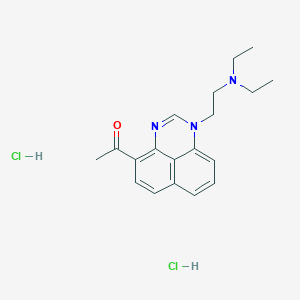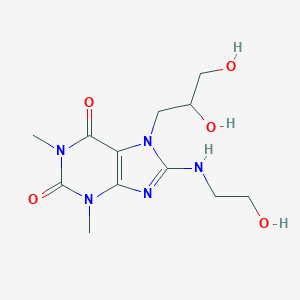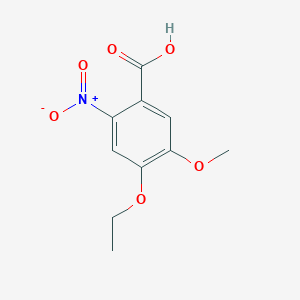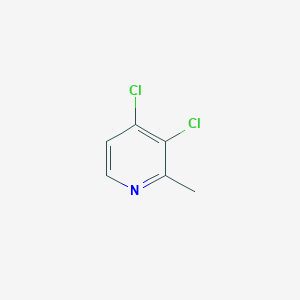
2,4-Dichloro-3-methylaniline
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to 2,4-Dichloro-3-methylaniline, such as 2-chloro-4-methylaniline and 2,6-diiodo-4-methylaniline, involves various chemical reactions including halogenation and methylation. For instance, the synthesis of 2,6-diiodo-4-methylaniline was optimized to achieve a 75% yield by dissolving 4-methylaniline in acetic acid and adding KI-KIO3 under specific conditions (Kou Xiao-yan, 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to 2,4-Dichloro-3-methylaniline has been extensively studied through experimental and theoretical methods. Vibrational spectroscopy and ab initio calculations have been employed to investigate the molecular structure, providing insights into the optimized geometric parameters and the influence of substituents on the vibrational modes (M. Karabacak, D. Karagöz, M. Kurt, 2009).
Chemical Reactions and Properties
The chemical reactions involving 2,4-Dichloro-3-methylaniline derivatives are characterized by their reactivity in various organic synthesis processes. Palladium-catalyzed synthesis methods have been developed to produce various derivatives, indicating the compound's versatility in forming new chemical bonds and structures (Komal Rizwan et al., 2021).
Physical Properties Analysis
The physical properties of 2,4-Dichloro-3-methylaniline derivatives, such as 2-chloro-4-methylaniline, have been analyzed through spectroscopic methods, revealing detailed information on vibrational spectra and molecular structure. These analyses provide valuable data on the compound's physical characteristics, including bond lengths and angles (V. Arjunan, S. Mohan, 2009).
Chemical Properties Analysis
Investigations into the chemical properties of 2,4-Dichloro-3-methylaniline and its derivatives focus on their reactivity, molecular interactions, and potential applications in synthesis. For example, the study of 4-chloro-2-methylaniline provided insights into the impact of substitutions on the benzene structure and analyzed molecular interactions between substitutions, highlighting the compound's chemical behavior and potential reactivity (S. Ramalingam, S. Periandy, 2011).
Aplicaciones Científicas De Investigación
Anilines are a class of organic compounds that contain a phenyl group attached to an amino group . They are widely used in the synthesis of pharmaceuticals, dyes, and other organic compounds . The synthesis of anilines involves various reactions, mechanisms, and catalysts .
As for 2,4-Dichloro-3-methylaniline specifically, it is a biochemical used for proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. In this field, 2,4-Dichloro-3-methylaniline could be used as a reagent or a building block to synthesize more complex molecules.
-
Dyes : Anilines are key ingredients in the manufacture of dyes . 2,4-Dichloro-3-methylaniline could potentially be used to synthesize dyes with specific properties.
-
Proteomics Research : 2,4-Dichloro-3-methylaniline is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. In this field, 2,4-Dichloro-3-methylaniline could be used as a reagent or a building block to synthesize more complex molecules.
-
Pesticides : Anilines can also be used in the synthesis of certain pesticides . While not specific to 2,4-Dichloro-3-methylaniline, it’s possible that it could be used in this context.
-
Polymers : Anilines can be used in the production of certain types of polymers . Again, while not specific to 2,4-Dichloro-3-methylaniline, it’s possible that it could be used in this context.
-
Catalysts : Some anilines can act as ligands for catalysts in various chemical reactions . It’s possible that 2,4-Dichloro-3-methylaniline could be used in this way.
-
Synthesis of Anilines : Anilines are widely used in organic synthesis . 2,4-Dichloro-3-methylaniline, as a type of aniline, could be used in the synthesis of other anilines. The synthesis of anilines involves various reactions, mechanisms, and catalysts .
-
Catalysis : Some anilines can act as ligands for catalysts in various chemical reactions . A study has shown that cyclometalated ruthenium complexes allow the effective methylation of anilines with methanol to selectively give N-methylanilines . It’s possible that 2,4-Dichloro-3-methylaniline could be used in this way.
-
Bio-active Compounds : The selective N-alkylation of amines is an important chemical transformation in organic synthesis, especially for the synthesis of bio-active compounds . N-methylation of amines is regularly used to influence the lipophilicity of such compounds, thus making them more biologically accessible . 2,4-Dichloro-3-methylaniline could potentially be used in this context.
-
Hydrogen Autotransfer Reactions : Modern hydrogen autotransfer (also called hydrogen borrowing) reactions offer an attractive alternative for N-alkylation . This methodology consists of a multistep reaction sequence starting from easily accessible and often inexpensive alcohols . It’s possible that 2,4-Dichloro-3-methylaniline could be used in this context.
-
Dehydrogenation of Methanol : The dehydrogenation of methanol has a considerably higher energy barrier compared to the dehydrogenation of higher alcohols . In recent years, methylation of anilines with methanol was typically achieved at elevated temperatures in the presence of either molecularly-defined complexes or heterogeneous materials . 2,4-Dichloro-3-methylaniline could potentially be used in this context.
-
Chemical Supplier : 2,4-Dichloro-3-methylaniline is available from chemical suppliers and can be used in various chemical reactions as a reagent .
Safety And Hazards
2,4-Dichloro-3-methylaniline is considered hazardous . Safety measures include handling in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes . In case of contact, flush eyes with plenty of water for at least 15 minutes and flush skin with plenty of water while removing contaminated clothing and shoes .
Propiedades
IUPAC Name |
2,4-dichloro-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYMVHMUBKHXLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066541 | |
| Record name | Benzenamine, 2,4-dichloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-3-methylaniline | |
CAS RN |
19853-79-3 | |
| Record name | 2,4-Dichloro-3-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19853-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-m-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019853793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 2,4-dichloro-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 2,4-dichloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-m-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.413 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DICHLORO-M-TOLUIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RP2TBX3D98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














